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Compound of Interest

5-(4-Methoxyphenyl)-1,3,4-
Compound Name:
thiadiazol-2-amine

Cat. No.: B110991

5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a substituted aromatic heterocyclic
compound. The core of the molecule is a 1,3,4-thiadiazole ring, a five-membered aromatic
system containing two nitrogen atoms and one sulfur atom. This scaffold is a common feature
in many pharmacologically active molecules due to its favorable electronic properties,
metabolic stability, and ability to engage in various biological interactions.[1] The molecule is
further functionalized with a 2-amino group, which can act as a key hydrogen bonding moiety,
and a 5-(4-methoxyphenyl) group that enhances lipophilicity and can influence target binding.

Key Physicochemical Data

A fundamental understanding of a compound's physical and chemical properties is a
prerequisite for any experimental design, from solubility tests for biological assays to
formulation development.
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Property Value Source(s)
CAS Number 1014-25-1 2131141151611 7]
Molecular Formula CoHoN30OS [41718191
Molecular Weight 207.25 g/mol [4107118]

5-(4-methoxyphenyl)-1,3,4-
IUPAC Name o ) [3][8]
thiadiazol-2-amine

2-Amino-5-(4-
methoxyphenyl)-1,3,4-

Synonyms ethoxyphenyl-1 5109
thiadiazole, 2-Amino-5-(p-

anisyl)-1,3,4-thiadiazole

White to light yellow crystalline

Appearance , [5]
solid

Melting Point 219-220 °C [2]

Purity Typically >97% [7]

Synthesis and Chemical Elucidation

The synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles is well-established in the chemical literature.
A robust and common pathway involves the acid-catalyzed cyclization of an N-
acylthiosemicarbazide intermediate. This method is favored for its high yields and the relative
availability of starting materials.

Synthetic Workflow

The logical flow from starting materials to the final product is a critical process to understand
and control for purity and yield.

Caption: High-level workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol describes the synthesis via cyclization of a thiosemicarbazide intermediate, a
method frequently cited for this class of compounds.[10]
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Reagents and Equipment:

4-methoxybenzoic acid

Thionyl chloride (SOCI2) or equivalent

Thiosemicarbazide

Concentrated sulfuric acid (H2S0a)

Anhydrous solvent (e.g., Dichloromethane, THF)

Ethanol (for recrystallization)

Standard reflux and stirring apparatus, ice bath, filtration equipment

Step 1: Synthesis of 1-(4-methoxybenzoyl)thiosemicarbazide (Intermediate)

Convert 4-methoxybenzoic acid to its more reactive acyl chloride. To a stirred solution of 4-
methoxybenzoic acid (1.0 eq) in an anhydrous solvent, add thiony! chloride (1.2 eq) dropwise
at 0 °C. Reflux the mixture for 2-3 hours until the evolution of gas ceases. Remove the
excess thionyl chloride under reduced pressure to yield crude 4-methoxybenzoyl chloride.

In a separate flask, dissolve thiosemicarbazide (1.0 eq) in a suitable solvent.

Slowly add the crude 4-methoxybenzoyl chloride to the thiosemicarbazide solution while
stirring vigorously at room temperature.

Continue stirring for 4-6 hours. The resulting precipitate, 1-(4-
methoxybenzoyl)thiosemicarbazide, is collected by filtration, washed with cold water, and
dried.

Causality: The highly electrophilic acyl chloride readily reacts with the nucleophilic primary

amine of thiosemicarbazide to form a stable amide bond, yielding the thiosemicarbazide

intermediate.

Step 2: Acid-Catalyzed Cyclization
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o Carefully and slowly add the dried 1-(4-methoxybenzoyl)thiosemicarbazide (1.0 eq) in small
portions to an excess of cold (0-5 °C) concentrated sulfuric acid with continuous stirring.

e Once the addition is complete, allow the mixture to stir at room temperature for 10-12 hours.

e Pour the reaction mixture carefully onto crushed ice. This will cause the product to precipitate
out of the acidic solution.

o Neutralize the solution to a pH of ~7-8 using a cold, concentrated solution of sodium
hydroxide or ammonium hydroxide.

e Collect the crude solid product by vacuum filtration and wash it thoroughly with cold water
until the washings are neutral.

 Purify the crude product by recrystallization from ethanol to yield pure 5-(4-
methoxyphenyl)-1,3,4-thiadiazol-2-amine.

Causality: Concentrated sulfuric acid serves as both a catalyst and a powerful dehydrating
agent. It protonates the carbonyl oxygen and the thioamide sulfur, facilitating an intramolecular
nucleophilic attack by the terminal nitrogen, followed by dehydration to form the stable,
aromatic 1,3,4-thiadiazole ring.

Self-Validating System: The integrity of this protocol is confirmed by characterization of the final
product using 'H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to confirm its
structure and purity, matching data available in the literature.[2][10] The melting point should
also be sharp and consistent with the reported value (219-220 °C).[2]

Biological Activities and Therapeutic Potential

The 2-amino-1,3,4-thiadiazole scaffold is a "privileged structure” in medicinal chemistry, known
to be a component of compounds with a wide array of biological activities.[11] Derivatives have
shown significant potential as antimicrobial, anticancer, and antiviral agents.[1][12]

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole are extensively studied for their broad-spectrum
antimicrobial properties.[12] They have demonstrated activity against Gram-positive and Gram-
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negative bacteria as well as various fungal strains.[12][13]

e Proposed Mechanism: The antimicrobial action is often attributed to the inhibition of essential
microbial enzymes or disruption of cell membrane integrity. The N-C-S linkage within the
thiadiazole ring is considered a key pharmacophore for these activities. The lipophilic nature
of the 5-aryl substituent can aid in penetrating the microbial cell wall.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

» Preparation: Prepare a stock solution of the title compound in DMSO. Serially dilute the
stock solution in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-
Hinton Broth for bacteria).

 Inoculation: Add a standardized suspension of the target microorganism (e.g.,
Staphylococcus aureus, Escherichia coli) to each well.

o Controls: Include a positive control (microorganism in media, no compound) to confirm
growth and a negative control (media only) to check for contamination. A vehicle control
(microorganism with DMSO equivalent to the highest concentration used) is critical to rule
out solvent toxicity.

 Incubation: Incubate the plate at 37 °C for 18-24 hours.

e Analysis: The MIC is defined as the lowest concentration of the compound that causes
complete visual inhibition of microbial growth.

Anticancer Activity

The 1,3,4-thiadiazole nucleus is present in numerous compounds investigated for their
anticancer properties.[10][14] These compounds can induce apoptosis and inhibit cell
proliferation across various cancer cell lines.

e Proposed Mechanism of Action - Carbonic Anhydrase Inhibition: One of the key mechanisms
for the anticancer effect of related sulfonamides and heterocyclic compounds is the inhibition
of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII.
These enzymes are crucial for pH regulation in the hypoxic tumor microenvironment. By
inhibiting these CAs, thiadiazole derivatives can disrupt the tumor's ability to manage its
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acidic waste, leading to intracellular acidification and apoptosis. The 2-amino-1,3,4-
thiadiazole moiety can coordinate with the Zn2* ion in the enzyme's active site.
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Caption: Proposed mechanism of anticancer action via CA IX inhibition.

Other Reported Activities

The versatility of this scaffold is further highlighted by its role as a building block or lead
compound in developing agents with other therapeutic effects, including:
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e Anticonvulsant and CNS Depressant Activity[2]
o Adenosine As Receptor Antagonism|[2]

 Antiviral Activity, including against HIV-1[1]

Structure-Activity Relationships and Future
Directions

The biological profile of 5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine is a direct
consequence of its specific structural features.

e 2-Amino Group: Essential for activity, likely acting as a hydrogen bond donor or a metal-
coordinating group in enzyme active sites.

e 1,3,4-Thiadiazole Ring: Acts as a rigid scaffold and a bioisostere of other five-membered
heterocycles. The sulfur and nitrogen atoms are key for target interaction.

¢ 5-(4-methoxyphenyl) Group: The methoxy group is an electron-donating substituent that
modulates the electronic character of the entire molecule. Its position and the overall
lipophilicity of the aryl group are critical for target affinity and pharmacokinetic properties.

Future research should focus on leveraging this foundational knowledge. A logical progression
would involve synthesizing analogs by modifying the 5-aryl substituent to probe for enhanced
potency and selectivity. Subsequently, promising leads would require thorough in vivo
evaluation to establish their pharmacokinetic profiles and efficacy in relevant disease models,
paving the way for potential clinical development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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